Safironil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Safironil is a synthetic compound primarily studied for its antifibrotic properties, particularly in liver diseases associated with fibrosis. It is an inactive pro-drug that requires metabolic activation to exert its therapeutic effects. The compound's structure features a carboxyl group that undergoes amidation, rendering it inactive until it is converted into its active form through oxidative deamidation, a process facilitated by cytochrome P-450 enzymes predominantly present in the liver .

Safironil undergoes several significant chemical transformations:

- Oxidative Deamidation: This is the primary reaction that activates Safironil, converting it from its pro-drug form to an active antifibrotic agent .

- Hydrolysis: In biological systems, hydrolysis can also occur, affecting the stability and activity of the compound.

- Interactions with Collagen Metabolism: Safironil has been shown to inhibit collagen synthesis in hepatic stellate cells, thereby reducing fibrosis .

Safironil exhibits notable biological activity, primarily in the context of liver fibrosis:

- Antifibrotic Effects: It has been demonstrated to significantly reduce the expression of type I collagen in cell cultures and animal models, indicating its potential to mitigate fibrogenesis .

- Liver Specificity: The activation of Safironil is liver-specific due to the high concentration of cytochrome P-450 enzymes in hepatic tissues, which enhances its therapeutic efficacy while minimizing systemic side effects .

- Impact on Stellate Cells: Safironil targets hepatic stellate cells, inhibiting their activation and subsequent collagen production, which is crucial in the progression of liver fibrosis .

The synthesis of Safironil involves several steps:

- Amidation of Carboxyl Group: The initial step involves converting a carboxylic acid into an amide.

- Purification: The product is purified through standard organic synthesis techniques to ensure high purity for biological testing.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Safironil .

Safironil has potential applications across various medical fields:

- Liver Disease Treatment: Its primary application is in treating liver fibrosis associated with chronic conditions such as Schistosomiasis and alcoholic liver disease .

- Wound Healing: There is emerging evidence suggesting that Safironil may also play a role in modulating wound repair processes beyond the liver .

- Fibrotic Diseases: Given its mechanism of action, Safironil could be explored for treating other fibrotic conditions in different organs.

Research indicates that Safironil interacts with various biological pathways:

- Collagen Metabolism: It has been shown to downregulate collagen mRNA expression in a dose-dependent manner, highlighting its role in collagen metabolism modulation .

- Stellate Cell Activation: Studies have demonstrated that Safironil inhibits the activation of hepatic stellate cells, which are key players in liver fibrosis development .

- Combination Therapies: Investigations into combining Safironil with other drugs, such as praziquantel, have shown enhanced antifibrotic effects compared to monotherapy .

Similar Compounds

Several compounds share structural or functional similarities with Safironil. Here’s a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Halofuginone | Inhibits collagen synthesis | Liver fibrosis | Natural product derived from fungi |

| Fumagillin | Inhibits endothelial cell proliferation | Tumor treatment | Antibiotic with antifibrotic properties |

| Pentoxifylline | Improves blood flow and reduces fibrosis | Peripheral vascular disease | Phosphodiesterase inhibitor |

| Interferon-gamma | Modulates immune response | Viral infections | Cytokine with broad immunological effects |

Safironil stands out due to its specific activation mechanism requiring liver metabolism, which enhances its targeted action against liver fibrosis while minimizing systemic effects. Its unique pro-drug status allows for selective therapeutic intervention in fibrotic diseases.

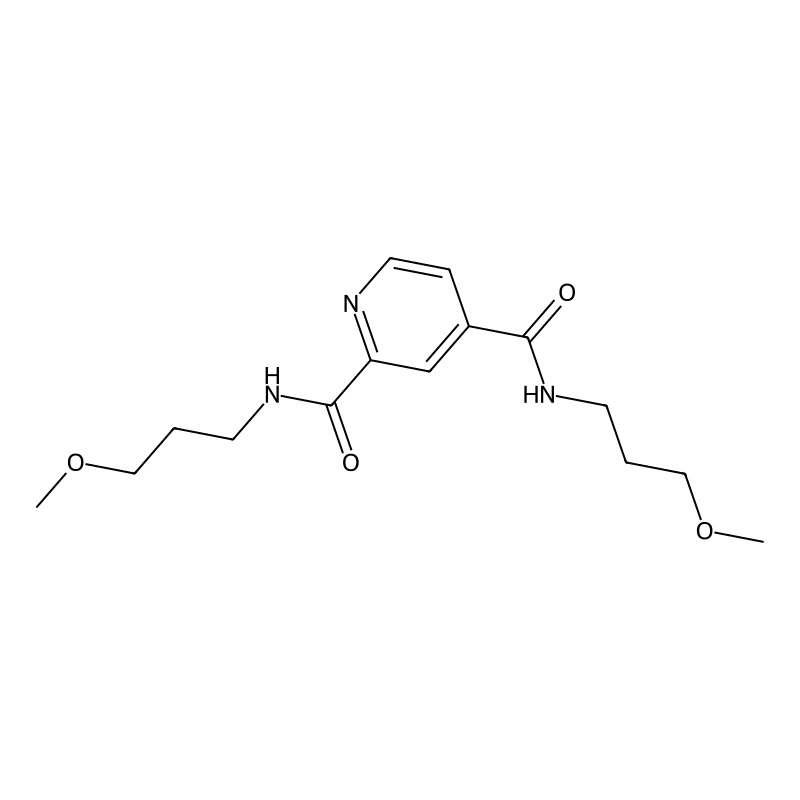

Safironil functions as a competitive inhibitor of prolyl 4-hydroxylase, the critical enzyme responsible for the post-translational hydroxylation of proline residues in collagen synthesis [1] [2]. The compound exhibits molecular formula C15H23N3O4 with a molecular weight of 309.36 daltons and demonstrates selective targeting of the prolyl 4-hydroxylase enzyme system [3] [4].

The inhibition kinetics of Safironil demonstrate dose-dependent suppression of collagen biosynthesis through direct antagonism of prolyl 4-hydroxylase activity [5] [6]. In vitro studies reveal that Safironil prevents myofibroblast activation at the pre-transcriptional level, with collagen I messenger ribonucleic acid expression reduced by 40%, 70%, and 90% at concentrations of 0.5, 1, and 2 milligrams per milliliter, respectively [6]. The competitive nature of this inhibition suggests that Safironil competes directly with the natural substrate binding sites on the prolyl 4-hydroxylase enzyme [1] [2].

The enzyme kinetics demonstrate that prolyl 4-hydroxylase requires iron(II), alpha-ketoglutarate, ascorbate, and molecular oxygen as cofactors for the hydroxylation reaction [7] [8]. Safironil interferes with this enzymatic process by competing with natural substrates, thereby reducing the formation of 4-hydroxyproline residues essential for collagen triple helix stabilization [8] [9]. The inhibition mechanism operates independently of ascorbate availability, distinguishing it from other prolyl hydroxylase modulators that depend on vitamin C cofactor interactions [10].

The temporal response pattern of Safironil reveals pre-transcriptional modulation of collagen synthesis genes [6] [11]. This early intervention in the collagen biosynthesis pathway represents a fundamental mechanism that prevents the initiation of excessive extracellular matrix production rather than merely interfering with downstream processes [1] [2]. The specificity for prolyl 4-hydroxylase over other hydroxylase enzymes ensures targeted intervention without broad enzymatic disruption [5] [12].

Collagen Biosynthesis Interference Pathways

Safironil exerts its antifibrotic effects through systematic disruption of collagen biosynthesis pathways, beginning with the inhibition of proline hydroxylation and extending through multiple stages of extracellular matrix formation [6] [11]. The primary interference occurs at the level of prolyl 4-hydroxylase activity, where Safironil prevents the conversion of proline residues to 4-hydroxyproline within the characteristic X-Pro-Gly sequence motifs of collagen chains [8] [9].

The disruption of proline hydroxylation leads to destabilization of collagen triple helix formation, as 4-hydroxyproline residues are essential for maintaining the thermal stability required for proper collagen structure at physiological temperatures [7] [8]. This destabilization cascade results in decreased deposition of type I collagen by approximately 60% while paradoxically increasing type III collagen deposition by 50% [6] [11]. This differential effect on collagen types represents a significant alteration in extracellular matrix composition that favors less fibrotic tissue architecture.

The interference pathways extend beyond direct collagen effects to include modulation of laminin production, which is reduced by 55% following Safironil treatment [6]. Laminin, as a critical component of basement membrane structures, plays essential roles in cellular adhesion and tissue organization. The reduction in laminin production contributes to the overall antifibrotic effect by limiting the scaffolding necessary for excessive extracellular matrix accumulation [11].

Safironil treatment results in altered extracellular matrix assembly patterns, with a characteristic shift from type I collagen predominance to increased type III collagen representation [6] [11]. Type III collagen typically exhibits different mechanical properties and assembly characteristics compared to type I collagen, potentially contributing to reduced tissue stiffness and improved reversibility of fibrotic changes. The compound demonstrates no significant alteration in total hydroxyproline content, indicating that its effects are specific to collagen organization rather than overall collagen metabolism [6].

The fibril organization pattern undergoes substantial modification under Safironil treatment, with evidence suggesting improved collagen architecture that may facilitate tissue remodeling and resolution of fibrotic changes [6] [11]. This organizational shift represents a fundamental alteration in the mechanical and biochemical properties of the extracellular matrix environment.

Hepatic Stellate Cell Modulation Mechanisms

Hepatic stellate cells represent the primary cellular target of Safironil antifibrotic activity, with the compound demonstrating direct inhibition of stellate cell activation rather than merely suppressing collagen synthesis in already activated cells [1] [2]. Under normal physiological conditions, hepatic stellate cells exist in a quiescent state characterized by vitamin A storage and minimal extracellular matrix production [13]. Upon liver injury, these cells undergo activation to become myofibroblast-like cells responsible for excessive collagen deposition [13] [14].

Safironil prevents this activation process through multiple mechanisms, including suppression of smooth muscle alpha-actin expression and inhibition of the phenotypic transformation from quiescent to activated stellate cells [1] [2]. In experimental models, Safironil treatment not only prevents initial stellate cell activation but also accelerates the deactivation of previously activated cells, suggesting both prophylactic and therapeutic potential [1] [2].

The modulation mechanisms operate at the transcriptional level, with evidence indicating that Safironil influences gene expression patterns associated with stellate cell activation [6] [11]. The compound reduces expression of activation markers including smooth muscle alpha-actin by 70% to 95% in female experimental models and 50% to 80% in male models, demonstrating significant sexual dimorphism in cellular responsiveness [1] [2].

Stellate cell modulation by Safironil appears independent of hepatocyte metabolic conversion, as demonstrated by equivalent efficacy in pure stellate cell cultures compared to co-cultures containing hepatocytes [1] [2]. This direct cellular effect suggests that Safironil does not require metabolic activation to exert its antifibrotic properties, simplifying its mechanism of action and potentially reducing variability in therapeutic response.

The cellular response to Safironil includes modulation of key signaling pathways involved in stellate cell biology, though the specific molecular targets beyond prolyl 4-hydroxylase remain to be fully elucidated [1] [2]. The compound demonstrates efficacy in preventing stellate cell activation induced by various stimuli, suggesting broad applicability across different types of liver injury [6] [11].

Sexual Dimorphism in Cellular Response Patterns

Safironil exhibits pronounced sexual dimorphism in its antifibrotic effects, with female experimental subjects demonstrating significantly greater therapeutic responsiveness compared to males [1] [2]. This differential response pattern extends across multiple parameters of fibrotic activity, including stellate cell activation, collagen synthesis, and overall therapeutic efficacy [1] [2] [14].

Female hepatic stellate cells show enhanced sensitivity to Safironil-mediated inhibition of activation, with greater suppression of collagen I messenger ribonucleic acid expression and more pronounced reduction in smooth muscle alpha-actin levels compared to male-derived cells [1] [2]. The cellular response differences suggest fundamental sex-related variations in the molecular machinery responsible for stellate cell activation and collagen synthesis [14] [15].

The sexual dimorphism in Safironil response correlates with broader patterns of sex differences in liver fibrosis progression and severity [14] [15]. Premenopausal women demonstrate slower fibrosis progression rates compared to men, with this protective effect attributed to estrogen-mediated modulation of stellate cell behavior [14] [15]. The enhanced Safironil responsiveness in females may represent an amplification of these natural protective mechanisms.

Mechanistic investigations suggest that sex-related differences in stellate cell response involve estrogen receptor signaling pathways, particularly estrogen receptor 1 expression in hepatic stellate cells [14] [16]. Estrogen receptor 1 signaling appears to modulate fibrosis-related gene expression in stellate cells, potentially explaining the enhanced therapeutic response to prolyl 4-hydroxylase inhibition in females [14] [16].

The temporal patterns of sexual dimorphism in Safironil response indicate that female subjects not only show greater initial therapeutic responsiveness but also maintain superior long-term outcomes [1] [2]. This sustained difference suggests that sex-related factors influence both the acute response to treatment and the durability of antifibrotic effects [15] [17].

The clinical implications of sexual dimorphism in Safironil response extend to considerations of dosing strategies and treatment optimization [1] [2]. The differential response patterns suggest that therapeutic approaches may benefit from sex-specific modifications to maximize efficacy while minimizing adverse effects [15] [17].

Comparative Efficacy Against Related Antifibrotic Agents

Safironil demonstrates distinct advantages and characteristics when compared to other established antifibrotic agents, particularly in terms of mechanism specificity and sexual dimorphism patterns [1] [2] [18]. Unlike broad-spectrum antifibrotic compounds such as pirfenidone and nintedanib, Safironil exhibits targeted prolyl 4-hydroxylase inhibition, providing more selective intervention in collagen biosynthesis pathways [18] [19].

Comparative analysis with pirfenidone reveals fundamental differences in therapeutic approach and cellular targeting [18] [20]. Pirfenidone operates through multiple pathways including transforming growth factor-beta inhibition, anti-inflammatory effects, and antioxidant properties, while Safironil focuses specifically on prolyl 4-hydroxylase inhibition [18] [21]. Clinical studies demonstrate that both pirfenidone and nintedanib show similar efficacy in reducing forced vital capacity decline, with pirfenidone demonstrating slightly better safety profiles due to fewer gastrointestinal adverse effects [18] [19].

The comparison with nintedanib highlights different mechanistic approaches to antifibrotic therapy [18] [20]. Nintedanib functions as a tyrosine kinase inhibitor targeting multiple growth factor pathways including vascular endothelial growth factor, platelet-derived growth factor, and fibroblast growth factor signaling [18] [22]. While nintedanib shows superior effects on exercise capacity and oxygen saturation compared to pirfenidone, both agents demonstrate comparable efficacy in improving pulmonary function parameters [18] [23].

Safironil shares mechanistic similarities with HOE 077, another prolyl 4-hydroxylase inhibitor that demonstrates comparable sexual dimorphism patterns [1] [2]. Both compounds show enhanced efficacy in female subjects compared to males, suggesting that prolyl 4-hydroxylase inhibition may specifically amplify sex-related differences in stellate cell responsiveness [1] [2]. This shared characteristic distinguishes prolyl 4-hydroxylase inhibitors from other antifibrotic classes that do not report significant sexual dimorphism.

The efficacy comparison with halofuginone, a specific type I collagen synthesis inhibitor, demonstrates different approaches to collagen pathway modulation [24] [25]. Halofuginone operates through transcriptional suppression of collagen gene expression, while Safironil targets the post-translational hydroxylation step essential for collagen stability [24] [25]. Both compounds achieve significant reduction in collagen deposition, but through distinct molecular mechanisms that may have different implications for tissue remodeling and fibrosis resolution.

Real-world clinical effectiveness studies suggest that established antifibrotic agents demonstrate similar overall efficacy profiles, with treatment persistence and adverse effect management representing critical factors for therapeutic success [26] [27]. The specific advantages of Safironil, including its targeted mechanism and pronounced sexual dimorphism, may provide opportunities for personalized therapeutic approaches that optimize treatment outcomes based on patient-specific factors [1] [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Shimizu I. Antifibrogenic therapies in chronic HCV infection. Curr Drug Targets Infect Disord. 2001 Aug;1(2):227-40. Review. PubMed PMID: 12455417.